molecular formula C6H10O3<br>C2H3OCH2OCH2C2H3O<br>C6H10O3 B154856 Diglycidyl ether CAS No. 2238-07-5

Diglycidyl ether

Cat. No. B154856
CAS RN: 2238-07-5
M. Wt: 130.14 g/mol
InChI Key: GYZLOYUZLJXAJU-UHFFFAOYSA-N
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Patent
US05266660

Procedure details

Part of the diglycidyl ether of 4,4'-dihydroxybenzanilide prepared from B (4.3925 grams) is combined and mixed with an equivalent amount of a curing agent, sulfanilamide (1.0624 grams). This blend of solids is then placed in a 175° C. convection oven. After melt has occurred (approximately 10 minutes) the resinous mixture is poured into a mold (dimensions=7.5"×0.5"×0.021"; 190.5 mm×12.7 mm×0.53 mm) also located in the same convection oven. This mold i3 then placed in a mechanical press heated to 130° C. Pressure (approximately 2,000 psi, 13.8 MPa) is then applied to the mold within 5 minutes. After 1.5 hours at 130° C., the temperature of the press is increased and held for one hour at the following temperatures: 160° C., 180° C. and 200° C. After one hour at 200° C., the temperature of the press is raised to 225° C. where it is held for two hours before it is allowed to cool to room temperature. After cooling to room temperature an opaque casting is obtained from the mold. The flash from this casting, which results from excess resin being squeezed from the mold, exhibits a birefringent texture which is oriented in the direction of its flow formation. The apparent glass transition temperature for this polymer is 245° C. as determined by thermal mechanical analysis which is 65° C. higher than that obtained for the diglycidyl ether of bisphenol A in Comparative Experiment A-2. The average tensile strength and modulus for two cast films prepared using this procedure are 12,450 psi (85.8 MPa) (standard deviation=1,460 psi, 10.1 MPa) and 635,000 psi (4,378.2 MPa) (standard deviation =3,500 psi, 24.1 MPa), respectively. These values represent a 41 and 23 percent improvement for these respective properties when compared to those obtained for the diglycidyl ether of bisphenol A in Comparative Experiment A-2. The results are reported in Table VI.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.0624 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH2:6][CH:7]1O[CH2:8]1)[CH:2]1[O:4][CH2:3]1.O[C:11]1[CH:26]=[CH:25][C:14]([C:15](NC2C=CC(O)=CC=2)=O)=[CH:13]C=1.S(N)(=O)([C:29]1[CH:34]=[CH:33][C:32](N)=[CH:31][CH:30]=1)=O>>[CH3:15][C:14]([C:25]1[CH:8]=[CH:7][C:6]([O:5][CH2:1][CH:2]2[O:4][CH2:3]2)=[CH:11][CH:26]=1)([C:29]1[CH:34]=[CH:33][C:32]([O:5][CH2:1][CH:2]2[O:4][CH2:3]2)=[CH:31][CH:30]=1)[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OCC1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)NC2=CC=C(C=C2)O)C=C1
Step Two
Name
Quantity
1.0624 g
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then placed in a 175° C.
CUSTOM
Type
CUSTOM
Details
(approximately 10 minutes)
Duration
10 min
ADDITION
Type
ADDITION
Details
is poured into a mold (dimensions=7.5"×0.5"×0.021"; 190.5 mm×12.7 mm×0.53 mm)
WAIT
Type
WAIT
Details
After 1.5 hours at 130° C.
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the press is increased
WAIT
Type
WAIT
Details
held for one hour at the following temperatures
Duration
1 h
CUSTOM
Type
CUSTOM
Details
160° C., 180° C. and 200° C
WAIT
Type
WAIT
Details
After one hour at 200° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the press is raised to 225° C. where it
WAIT
Type
WAIT
Details
is held for two hours before it
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature an opaque casting
CUSTOM
Type
CUSTOM
Details
is obtained from the mold
CUSTOM
Type
CUSTOM
Details
The flash from this casting, which results from excess resin
CUSTOM
Type
CUSTOM
Details
is 245° C.
CUSTOM
Type
CUSTOM
Details
is 65° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.